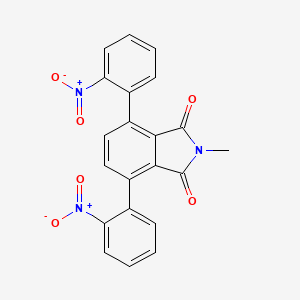
1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- typically involves multi-step organic reactions. A common approach might include the nitration of a precursor compound followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. Safety measures are paramount due to the potential hazards associated with nitration reactions.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups would yield corresponding amines, while oxidation might produce nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide Derivatives: Similar in structure and often used in organic synthesis.
Nitroaromatic Compounds: Share the nitro functional groups and exhibit similar reactivity.
Isoindoline Derivatives: Structurally related and used in similar applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing novel compounds with tailored functionalities.
Propiedades
Número CAS |
171824-52-5 |
|---|---|
Fórmula molecular |
C21H13N3O6 |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
2-methyl-4,7-bis(2-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13N3O6/c1-22-20(25)18-14(12-6-2-4-8-16(12)23(27)28)10-11-15(19(18)21(22)26)13-7-3-5-9-17(13)24(29)30/h2-11H,1H3 |
Clave InChI |
AVGJGSLWGFOMEE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(C=CC(=C2C1=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}phosphonic acid](/img/structure/B12566762.png)
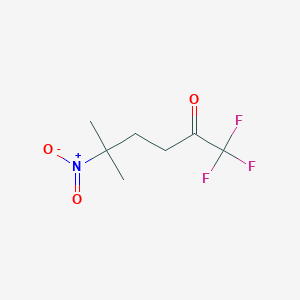
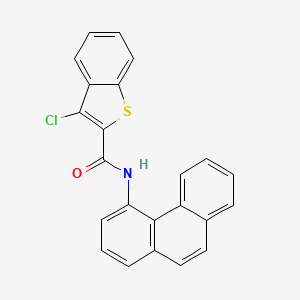
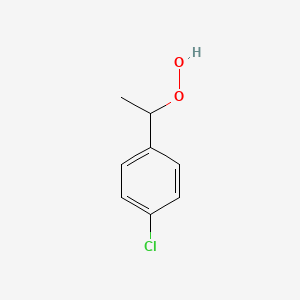
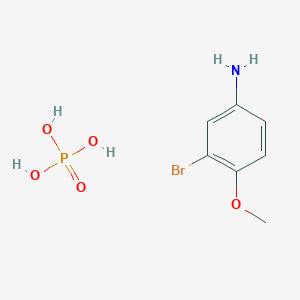
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
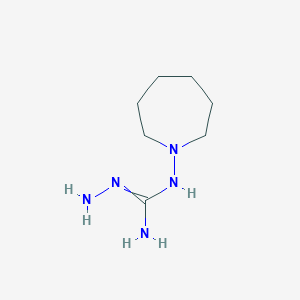
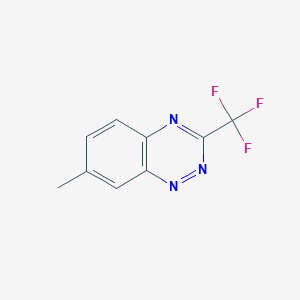
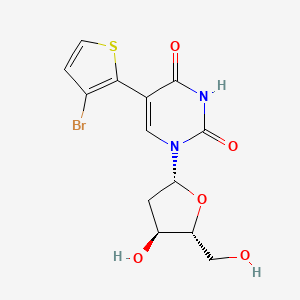
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
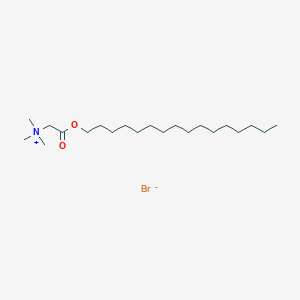
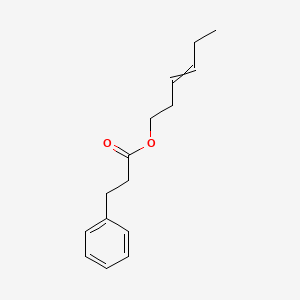
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B12566854.png)
